

Statistical analysis of Carumonam comparative efficacy data

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of Carumonam Efficacy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of **Carumonam**'s comparative efficacy, presenting key in-vitro and clinical data to support research and development.

In-Vitro Efficacy

Carumonam demonstrates potent in-vitro activity against a wide range of Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. Its efficacy is comparable to or, in some cases, superior to other β-lactam antibiotics.

Comparative Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the comparative in-vitro activity of **Carumonam** and other β-lactam antibiotics against key Gram-negative pathogens. The data is presented as the minimum inhibitory concentration required to inhibit the growth of 90% of isolates (MIC90).



Organism	Carumona m	Aztreonam	Ceftazidime	Cefoperazo ne	Cefotaxime
Escherichia coli	0.5	0.5	1	4	0.5
Klebsiella pneumoniae	0.5	1	2	8	1
Klebsiella oxytoca	0.2	50	1	4	0.5
Enterobacter cloacae	2	4	4	16	2
Serratia marcescens	2	4	2	8	2
Proteus mirabilis	0.12	0.25	0.5	1	0.25
Morganella morganii	0.25	0.5	1	4	0.5
Providencia stuartii	1	2	8	16	4
Citrobacter freundii	1	2	4	16	2
Pseudomona s aeruginosa	16	32	8	32	>64
Gentamicin- resistant P. aeruginosa	8	>64	32	>64	>64

Data sourced from multiple in-vitro studies.[1][2]

Clinical Efficacy



Clinical trials have demonstrated the efficacy of **Carumonam** in treating various infections caused by susceptible Gram-negative bacteria.

Sepsis

In an open study evaluating **Carumonam** in patients with bacterial septicemia or severe sepsis, the overall clinical cure rate was 84%, and the bacteriological cure rate was 72%. The study included patients infected with E. coli, Klebsiella aerogenes, Enterobacter cloacae, Citrobacter freundii, Pseudomonas spp., Providencia stuartii, Serratia marcescens, and Haemophilus influenzae.[1]

Urinary Tract Infections

A randomized clinical trial comparing **Carumonam** to ceftazidime for the treatment of complicated and uncomplicated urinary tract infections found similar clinical and bacteriological cure rates.[2]

Treatment Group	Clinical Cure Rate	Bacteriological Cure Rate (5-9 days post-therapy)
Carumonam	82%	48%
Ceftazidime	80%	53%

Another randomized study comparing **Carumonam** to gentamicin for complicated urinary tract infections also concluded that **Carumonam** was as effective as the gentamicin regimen.[3][4]

Treatment Group	Bacteriological Cure Rate (1-2 weeks post-therapy)	Bacteriological Cure Rate (4-6 weeks post-therapy)
Carumonam	45%	27%
Gentamicin	48%	38%

Experimental Protocols Broth Microdilution MIC Testing



The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

- Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates for 18-24 hours. Several colonies were then suspended in a sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
- Plate Preparation: Serial two-fold dilutions of Carumonam and comparator agents were prepared in cation-adjusted Mueller-Hinton broth. 100 μL of each dilution was dispensed into the wells of a 96-well microtiter plate.
- Inoculation: Each well was inoculated with 10 μL of the standardized bacterial suspension.
- Incubation: The plates were incubated at 35°C for 16-20 hours in ambient air.
- MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth.
- Quality Control:Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853
 were used as quality control strains.

Penicillin-Binding Protein (PBP) Affinity Assay

The affinity of **Carumonam** for bacterial PBPs was determined using a competitive binding assay.

- Membrane Preparation: Bacterial cells were grown to the mid-logarithmic phase, harvested by centrifugation, and lysed. The cell membranes containing the PBPs were isolated by ultracentrifugation.
- Competitive Binding: The membrane preparations were incubated with various concentrations of non-radiolabeled Carumonam.
- Labeling: A saturating concentration of radiolabeled penicillin (e.g., ¹⁴C-benzylpenicillin) was added to the mixture and incubated to label the PBPs not bound by **Carumonam**.



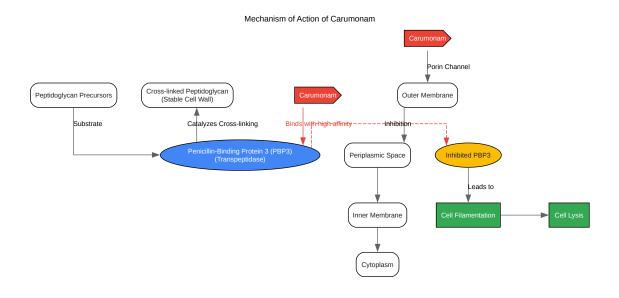
- SDS-PAGE and Fluorography: The membrane proteins were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel was then treated with a scintillant and exposed to X-ray film to visualize the radiolabeled PBPs.
- Analysis: The concentration of Carumonam required to inhibit 50% of the binding of the radiolabeled penicillin to a specific PBP was determined (IC50).

Visualizations

Mechanism of Action of Carumonam

The following diagram illustrates the mechanism of action of **Carumonam**, highlighting its interaction with Penicillin-Binding Proteins (PBPs) in Gram-negative bacteria.





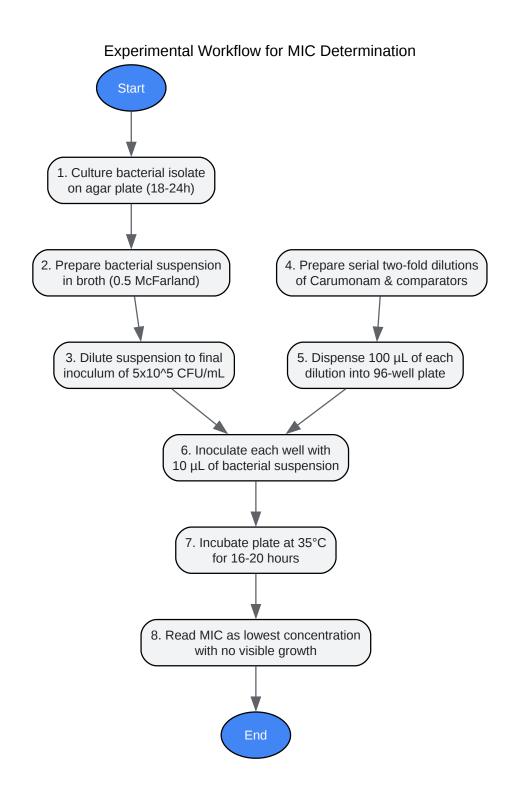
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Caption: Carumonam inhibits bacterial cell wall synthesis by binding to PBP3.

Experimental Workflow for MIC Determination

The following diagram outlines the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of **Carumonam**.





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Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).



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- To cite this document: BenchChem. [Statistical analysis of Carumonam comparative efficacy data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668587#statistical-analysis-of-carumonamcomparative-efficacy-data]

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